molecular formula C9H17NO4 B13918995 Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate

Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate

Katalognummer: B13918995
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: AEIVOTLOANDCEL-NKWVEPMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate is a chemical compound that features a tert-butyl group attached to an oxetane ring. The oxetane ring is a four-membered cyclic ether, which is known for its strained ring structure. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate typically involves the formation of the oxetane ring followed by the introduction of the tert-butyl carbamate group. One common method involves the reaction of a suitable epoxide with a nucleophile to form the oxetane ring. The hydroxymethyl group can be introduced via a hydroxylation reaction. Finally, the tert-butyl carbamate group is added through a carbamation reaction using tert-butyl chloroformate and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The oxetane ring can be reduced to form a linear ether.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Linear ethers.

    Substitution: Various substituted oxetane derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its reactive oxetane ring.

    Biology: Studied for its potential as a bioactive molecule in drug discovery.

    Medicine: Investigated for its potential therapeutic properties, including as a prodrug.

    Industry: Used in the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects. The tert-butyl carbamate group can also be hydrolyzed to release the active compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate: Unique due to its oxetane ring and tert-butyl carbamate group.

    Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxirane-3-YL)carbamate: Similar structure but with an oxirane ring instead of an oxetane ring.

    Tert-butyl ((2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-YL)carbamate: Similar structure but with a tetrahydrofuran ring instead of an oxetane ring.

Uniqueness

This compound is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other cyclic ethers. The strained ring structure of oxetane makes it more reactive in ring-opening reactions, which can be advantageous in various chemical and biological applications.

Eigenschaften

Molekularformel

C9H17NO4

Molekulargewicht

203.24 g/mol

IUPAC-Name

tert-butyl N-[(2S,3S)-2-(hydroxymethyl)oxetan-3-yl]carbamate

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-5-13-7(6)4-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1

InChI-Schlüssel

AEIVOTLOANDCEL-NKWVEPMBSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@H]1CO[C@@H]1CO

Kanonische SMILES

CC(C)(C)OC(=O)NC1COC1CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.